molecular formula C11H11N7 B11870377 5-((5-Amino-4-(methylamino)pyridin-2-yl)amino)pyrazine-2-carbonitrile

5-((5-Amino-4-(methylamino)pyridin-2-yl)amino)pyrazine-2-carbonitrile

Cat. No.: B11870377
M. Wt: 241.25 g/mol
InChI Key: BCOAZQZWGJZXQC-UHFFFAOYSA-N
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Description

5-((5-Amino-4-(methylamino)pyridin-2-yl)amino)pyrazine-2-carbonitrile is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of amino and pyrazine groups, which contribute to its reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((5-Amino-4-(methylamino)pyridin-2-yl)amino)pyrazine-2-carbonitrile typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of boron reagents with halides in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile method for synthesizing complex organic compounds.

Industrial Production Methods

Industrial production of this compound may involve optimization of the Suzuki–Miyaura coupling reaction to ensure high yield and purity. This can include the use of specific boron reagents tailored for the reaction conditions, as well as the implementation of efficient purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

5-((5-Amino-4-(methylamino)pyridin-2-yl)amino)pyrazine-2-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced compounds.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The conditions for these reactions can vary widely, but they often involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds, reduction may produce amines, and substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

5-((5-Amino-4-(methylamino)pyridin-2-yl)amino)pyrazine-2-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-((5-Amino-4-(methylamino)pyridin-2-yl)amino)pyrazine-2-carbonitrile involves its interaction with specific molecular targets. For instance, it acts as an adenosine triphosphate (ATP) competitive inhibitor of checkpoint kinase 1 (CHK1), a critical enzyme in the cellular response to DNA damage. By inhibiting CHK1, the compound can potentiate the effects of DNA-damaging agents, making it a promising candidate for combination therapies in cancer treatment .

Properties

Molecular Formula

C11H11N7

Molecular Weight

241.25 g/mol

IUPAC Name

5-[[5-amino-4-(methylamino)pyridin-2-yl]amino]pyrazine-2-carbonitrile

InChI

InChI=1S/C11H11N7/c1-14-9-2-10(17-5-8(9)13)18-11-6-15-7(3-12)4-16-11/h2,4-6H,13H2,1H3,(H2,14,16,17,18)

InChI Key

BCOAZQZWGJZXQC-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC(=NC=C1N)NC2=NC=C(N=C2)C#N

Origin of Product

United States

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